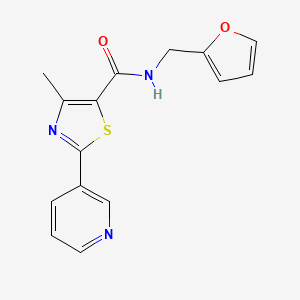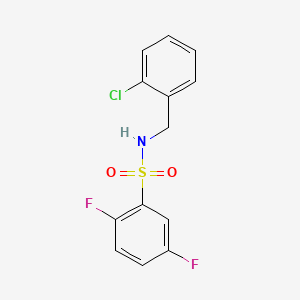
N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Descripción general
Descripción
N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as FTSC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a thiazole-based molecule that has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is not fully understood. However, it has been proposed that N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide exerts its effects by inhibiting various enzymes and proteins involved in cellular processes. For example, N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been found to inhibit the activity of histone deacetylase, which is involved in gene expression. It has also been found to inhibit the activity of phosphodiesterase, which is involved in the regulation of cyclic nucleotide levels.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, making it readily available for research purposes. It has also been found to exhibit potent biological activity, making it a useful tool for studying various cellular processes.
However, there are also some limitations associated with the use of N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in lab experiments. One limitation is that the mechanism of action of N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, there may be some variability in the biological activity of N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for the study of N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide. One area of research is to further elucidate the mechanism of action of N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide. This will help to better understand how N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide exerts its effects and may lead to the development of more potent and specific inhibitors of cellular processes.
Another area of research is to explore the potential use of N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in combination with other drugs or therapies. For example, N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide may be used in combination with chemotherapy to enhance its anticancer effects. It may also be used in combination with other neuroprotective agents to improve cognitive function in neurological disorders.
Conclusion:
In conclusion, N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a thiazole-based molecule that has gained significant attention in the scientific community due to its potential applications in biomedical research. It exhibits various biochemical and physiological effects and has been found to have potential applications in cancer research and the treatment of neurological disorders. While there are some limitations associated with the use of N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in lab experiments, there are also several future directions for research that may lead to the development of new therapies and treatments.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in biomedical research. One of the primary applications of N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is in the field of cancer research. N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
N-(2-furylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has also been studied for its potential use in the treatment of neurological disorders. It has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-13(14(19)17-9-12-5-3-7-20-12)21-15(18-10)11-4-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUWIZDTLDMFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B4737212.png)

![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4737223.png)
![2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4737234.png)
![1-benzyl-5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4737241.png)
![5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4737243.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4737250.png)
![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4737256.png)
![1-(allylthio)-5-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4737265.png)
![2-[(4-chlorobenzyl)thio]-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4737272.png)
![N-(3-nitrophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4737277.png)

![2,5-dimethyl-N-[1-(4-methylphenyl)propyl]-3-furamide](/img/structure/B4737289.png)
![N-cyclopentyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4737294.png)